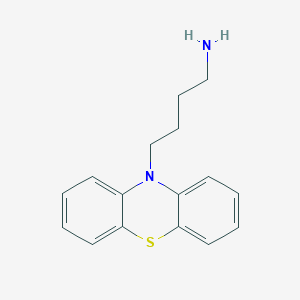
4-(10H-phenothiazin-10-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(10H-phenothiazin-10-yl)butan-1-amine is a useful research compound. Its molecular formula is C16H18N2S and its molecular weight is 270.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
1. Anticancer Activity
4-(10H-phenothiazin-10-yl)butan-1-amine has been investigated for its anticancer properties. A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of critical cellular pathways that promote cancer cell proliferation. For instance, a specific derivative was shown to inhibit the activity of certain kinases involved in cancer progression .
2. Neuroprotective Effects
Research has indicated that phenothiazine derivatives, including this compound, possess neuroprotective properties. They have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The ability to bind to amyloid beta fibrils further supports their potential in treating cognitive decline associated with aging .
3. Antioxidant Properties
As an antioxidant, this compound has been utilized in formulations aimed at reducing oxidative stress in biological systems. Its effectiveness is attributed to its ability to scavenge free radicals and stabilize reactive oxygen species, thereby protecting cellular components from damage .
Biochemical Applications
1. Drug Delivery Systems
The compound has been incorporated into drug delivery systems due to its favorable lipophilicity and ability to enhance the bioavailability of poorly soluble drugs. Studies have shown that when used in combination with other agents, it can improve the pharmacokinetic profiles of therapeutic compounds .
2. Enzyme Inhibition Studies
In biochemical assays, this compound has been evaluated for its role as an enzyme inhibitor. For example, it has demonstrated inhibitory effects on P-glycoprotein (P-gp), a protein that plays a significant role in drug resistance in cancer therapy. This property makes it a candidate for enhancing the efficacy of anticancer drugs by preventing their efflux from cells .
Materials Science Applications
1. Photovoltaic Materials
Recent advancements have explored the use of phenothiazine derivatives in dye-sensitized solar cells (DSSCs). The incorporation of this compound into these systems has shown promising results in improving light absorption and conversion efficiency due to its unique electronic properties .
2. Antimicrobial Agents
The compound has also been assessed for antimicrobial activity. Its derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antimicrobial agents in pharmaceutical formulations .
Data Tables
Case Studies
Case Study 1: Neuroprotective Mechanism
A study published in ACS Chemical Neuroscience highlighted the neuroprotective effects of phenothiazine derivatives on rat brain homogenates. The lead compound demonstrated potent inhibition of AChE and was effective in preventing tau phosphorylation, indicating its potential for treating Alzheimer's disease .
Case Study 2: Anticancer Efficacy
In a clinical trial setting, derivatives of this compound were tested against multiple myeloma cell lines. Results showed a dose-dependent reduction in cell viability, suggesting that these compounds could serve as a basis for developing new anticancer therapies .
特性
分子式 |
C16H18N2S |
|---|---|
分子量 |
270.4 g/mol |
IUPAC名 |
4-phenothiazin-10-ylbutan-1-amine |
InChI |
InChI=1S/C16H18N2S/c17-11-5-6-12-18-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)18/h1-4,7-10H,5-6,11-12,17H2 |
InChIキー |
GIIRHITWHGRFQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















